2,4,5,8-Tetramethylquinoline

Description

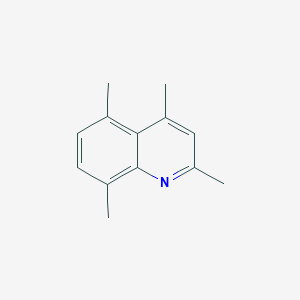

Structure

3D Structure

Properties

IUPAC Name |

2,4,5,8-tetramethylquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N/c1-8-5-6-9(2)13-12(8)10(3)7-11(4)14-13/h5-7H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIBUUXBVSUJONT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC(=NC2=C(C=C1)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50479449 |

Source

|

| Record name | 2,4,5,8-TETRAMETHYLQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50479449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39581-63-0 |

Source

|

| Record name | 2,4,5,8-TETRAMETHYLQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50479449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,4,5,8-Tetramethylquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the polysubstituted quinoline derivative, 2,4,5,8-Tetramethylquinoline. Quinoline scaffolds are of paramount importance in medicinal chemistry and materials science, serving as the foundational structure for a multitude of therapeutic agents and functional materials.[1][2] This document outlines a robust synthetic protocol based on the Combes reaction, offering insights into the mechanistic underpinnings and practical considerations of this classical synthetic route. Furthermore, a detailed characterization of the target molecule is presented, including predicted spectroscopic data for ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR, based on established principles and data from analogous structures. This guide is intended to be a valuable resource for researchers engaged in the synthesis of novel quinoline derivatives and for professionals in drug discovery exploring this important chemical space.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in drug discovery. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] The strategic placement of substituents on the quinoline core allows for the fine-tuning of its physicochemical and biological properties, making the development of efficient and versatile synthetic methodologies for polysubstituted quinolines a continuous area of research. This compound, with its specific substitution pattern, represents a valuable building block for the exploration of new chemical entities with potential therapeutic applications.

Synthesis of this compound via the Combes Reaction

The Combes quinoline synthesis is a classic and reliable method for the preparation of 2,4-disubstituted quinolines.[3][4][5][6][7] It involves the acid-catalyzed condensation of an aniline with a β-diketone.[3][4][5][6][7] For the synthesis of this compound, the logical starting materials are 2,5-dimethylaniline and pentane-2,4-dione.

Mechanistic Rationale

The Combes reaction proceeds through a two-stage mechanism: the formation of an enaminone intermediate followed by an acid-catalyzed intramolecular cyclization and dehydration.[1][3][4]

-

Enaminone Formation: The reaction is initiated by the nucleophilic attack of the amino group of 2,5-dimethylaniline on one of the carbonyl groups of pentane-2,4-dione, followed by dehydration to form an enaminone intermediate.

-

Acid-Catalyzed Cyclization: In the presence of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid (PPA), the enaminone is protonated, activating the aromatic ring for an intramolecular electrophilic attack. The subsequent cyclization forms a dihydroquinoline intermediate, which readily dehydrates under the reaction conditions to yield the aromatic this compound.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound.

Materials:

-

2,5-Dimethylaniline

-

Pentane-2,4-dione (Acetylacetone)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

10% Sodium Hydroxide (NaOH) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethanol

-

Hexanes

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,5-dimethylaniline (1 equivalent) and pentane-2,4-dione (1.1 equivalents).

-

Initial Condensation: Stir the mixture at room temperature for 30 minutes. An exothermic reaction may be observed.

-

Acid-Catalyzed Cyclization: Cool the reaction mixture in an ice bath. Slowly and carefully add concentrated sulfuric acid (3-4 equivalents) with continuous stirring.

-

Heating: After the addition of acid is complete, heat the reaction mixture to 100-110 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Allow the reaction mixture to cool to room temperature. Carefully pour the mixture onto crushed ice with stirring.

-

Neutralization: Neutralize the acidic solution by the slow addition of a 10% NaOH solution until the pH is approximately 8-9. A precipitate should form.

-

Extraction: Extract the product with dichloromethane (3 x 50 mL). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to yield pure this compound as a solid.[8][9][10][11][12]

Characterization of this compound

The structural elucidation of the synthesized this compound is accomplished through a combination of spectroscopic techniques. Below are the expected data based on the principles of spectroscopy and analysis of similar structures.[13][14][15][16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl groups.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-3 | ~7.0-7.2 | s | 1H |

| H-6 | ~7.3-7.5 | d | 1H |

| H-7 | ~7.1-7.3 | d | 1H |

| C2-CH₃ | ~2.5-2.7 | s | 3H |

| C4-CH₃ | ~2.4-2.6 | s | 3H |

| C5-CH₃ | ~2.3-2.5 | s | 3H |

| C8-CH₃ | ~2.6-2.8 | s | 3H |

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

| Carbon | Expected Chemical Shift (δ, ppm) |

| C2 | ~158-160 |

| C3 | ~120-122 |

| C4 | ~145-147 |

| C4a | ~128-130 |

| C5 | ~125-127 |

| C6 | ~130-132 |

| C7 | ~126-128 |

| C8 | ~135-137 |

| C8a | ~147-149 |

| C2-CH₃ | ~23-25 |

| C4-CH₃ | ~18-20 |

| C5-CH₃ | ~16-18 |

| C8-CH₃ | ~19-21 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (C₁₃H₁₅N), the expected molecular weight is approximately 185.26 g/mol . The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 185. Subsequent fragmentation may involve the loss of a methyl radical ([M-15]⁺) or other characteristic fragmentations of the quinoline ring system.[17][18][19][20][21]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The FT-IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C-H stretching (aromatic) | 3000-3100 |

| C-H stretching (aliphatic) | 2850-3000 |

| C=C stretching (aromatic) | 1600-1620 and 1450-1500 |

| C=N stretching (in aromatic ring) | ~1580 |

| C-H bending (out-of-plane) | 750-900 |

Safety and Handling

Quinoline and its derivatives should be handled with appropriate safety precautions.[8][19][20][22][23] It is recommended to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Concentrated sulfuric acid is highly corrosive and should be handled with extreme care. For detailed safety information, refer to the Safety Data Sheets (SDS) of all chemicals used.

Conclusion

This technical guide has detailed a reliable synthetic route to this compound using the Combes reaction and has provided a comprehensive overview of its expected spectroscopic characteristics. The presented protocol and characterization data serve as a valuable resource for chemists in academia and industry. The continued exploration of synthetic methodologies for novel quinoline derivatives is crucial for advancing the fields of medicinal chemistry and materials science.

References

- Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers.

- Addressing challenges in the purification of quinoline deriv

- Mass Spectra of Oxygenated Quinolines. Canadian Science Publishing.

- Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Springer.

- Understanding Quinoline (CAS 91-22-5): Properties, Applications, and Safety. NINGBO INNO PHARMCHEM CO.,LTD.

- Quinoline: Synthesis, Applications, and Environmental Impact. Sinocure Chemical Group.

- Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines. Benchchem.

- Synthesis of polysubstituted quinolines.

- Mass Spectral Fragmentation Pattern of 2,3-dihydrothieno-[2,3-b] Quinoline-S-Oxide and its Benzo(h)Derivative upon Electron Impact. Asian Journal of Chemistry.

- Synthesis of quinolines. Organic Chemistry Portal.

- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals.

- Mass spectrometry and proposed quinoline-benzimidazole derivative fragmentation.

- The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles. PubMed.

- Theoretical Study of Aromatic and N-heterocycles: Potential Carriers of Interstellar Arom

- Supplementary Inform

- Addressing challenges in the purification of quinoline deriv

- Combes Quinoline Synthesis. Name Reactions in Organic Synthesis.

- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.

- Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. PMC - NIH.

- Concentration dependent 1H-NMR chemical shifts of quinoline deriv

- (PDF) Cyclization of enaminones derived from N-phenacylpyrrolidin-2-ones to pyrrolizines under acidic conditions.

- Combes quinoline synthesis. Wikipedia.

- CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES Adam Beck A Thesis Submitted to the University of North. UNCW Institutional Repository.

- Three-Component Synthesis of Cyclic Enaminones via Ketene Cycliz

- Purification by Recrystalliz

- benign and proficient procedure for preparation of quinoline derivatives. Journal of Drug Delivery and Therapeutics.

- Combes Quinoline Synthesis. Organic Syntheses.

- Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Deriv

- The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles. Semantic Scholar.

- The crystallization of quinoline.

- FTIR Spectrum of the Synthesized (a) Heterocyclic Compound....

- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central.

- FT-IR spectra (Overlay) of Ag–NHC complexes (VII– IX.2PF 6 )...

- Combes Quinoline Synthesis PDF. Scribd.

- Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways.

- Enaminone synthesis by oxidation, hydrolysis or rearrangement. Organic Chemistry Portal.

- Electrochemical cyclization of enaminone and naphoquinones for the synthesis of furoquinones.

- 2,5-Xylidine. Wikipedia.

- Scheme 2: Synthesis of series 6, 7, 8, and 9. (a) Pentane-2,4-dione,...

Sources

- 1. iipseries.org [iipseries.org]

- 2. Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 4. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 5. Combes Quinoline Synthesis [drugfuture.com]

- 6. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scribd.com [scribd.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 11. benchchem.com [benchchem.com]

- 12. CN103664892B - The crystallization of quinoline - Google Patents [patents.google.com]

- 13. benchchem.com [benchchem.com]

- 14. tsijournals.com [tsijournals.com]

- 15. repository.uncw.edu [repository.uncw.edu]

- 16. repository.uncw.edu [repository.uncw.edu]

- 17. chempap.org [chempap.org]

- 18. cdnsciencepub.com [cdnsciencepub.com]

- 19. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. asianpubs.org [asianpubs.org]

- 21. researchgate.net [researchgate.net]

- 22. Phenanthrenequinone-Sensitized Photocatalytic Synthesis of Polysubstituted Quinolines from 2-Vinylarylimines - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Brønsted Acid Mediated Cyclization of Enaminones. Rapid and Efficient Access to the Tetracyclic Framework of the Strychnos Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Analysis of 2,4,5,8-Tetramethylquinoline

This guide provides a comprehensive technical overview of the spectral characteristics of 2,4,5,8-tetramethylquinoline. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical applications of spectroscopic techniques for the structural elucidation and characterization of this heterocyclic compound. While direct experimental spectra for this compound are not extensively published, this guide synthesizes predicted data based on the analysis of analogous quinoline derivatives and fundamental spectroscopic principles.

Introduction

This compound, with the molecular formula C₁₃H₁₅N and a molecular weight of 185.26 g/mol , belongs to the quinoline family of heterocyclic aromatic compounds.[1][2] The quinoline scaffold is a significant pharmacophore in medicinal chemistry, and understanding the spectral properties of its derivatives is crucial for synthesis confirmation, purity assessment, and metabolic studies. This guide will cover the expected features in Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Molecular Structure and Predicted Spectral Features

The structure of this compound, with its distinct arrangement of methyl groups on the quinoline core, gives rise to a unique spectral fingerprint. The following sections detail the anticipated spectral data.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the four methyl groups. The chemical shifts are influenced by the electron-donating nature of the methyl groups and the aromatic ring currents.

Predicted ¹H NMR Data:

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic CH (C6-H, C7-H) | 7.0 - 8.0 | Doublet, Doublet |

| Aromatic CH (C3-H) | 6.5 - 7.0 | Singlet |

| Methyl CH₃ (C2-CH₃) | 2.5 - 2.7 | Singlet |

| Methyl CH₃ (C4-CH₃) | 2.4 - 2.6 | Singlet |

| Methyl CH₃ (C5-CH₃) | 2.3 - 2.5 | Singlet |

| Methyl CH₃ (C8-CH₃) | 2.2 - 2.4 | Singlet |

Justification: The aromatic protons on the benzene ring (C6-H, C7-H) are expected to appear in the typical downfield region for aromatic protons. The proton at C3 is anticipated to be a singlet due to the adjacent methyl group at C4 and the nitrogen atom. The methyl group protons will appear as singlets in the upfield region, with their exact chemical shifts influenced by their position on the quinoline ring. For comparison, the methyl protons of 2-methylquinoline appear around 2.7 ppm.[3]

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (ppm) |

| Quaternary C (C2, C4, C5, C8, C4a, C8a) | 140 - 160 |

| Aromatic CH (C3, C6, C7) | 120 - 135 |

| Methyl C (C2-CH₃, C4-CH₃, C5-CH₃, C8-CH₃) | 15 - 25 |

Justification: The quaternary carbons, particularly those bonded to nitrogen (C2) and in the ring fusion, will be the most downfield. Aromatic CH carbons will resonate in the typical 120-135 ppm range. The methyl carbons will appear in the upfield aliphatic region. These predictions are based on general values for substituted quinolines.[4][5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data:

| Ion | Predicted m/z |

| [M]⁺ | 185.26 |

| [M+H]⁺ | 186.27 |

High-Resolution Mass Spectrometry (HRMS): HRMS would confirm the elemental composition (C₁₃H₁₅N). The fragmentation pattern in MS/MS would likely involve the loss of methyl groups, providing further structural confirmation.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Predicted IR Absorption Bands:

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=C Aromatic Ring Stretch | 1500 - 1600 |

| C=N Stretch | 1610 - 1650 |

| C-N Stretch | 1300 - 1400 |

Justification: The spectrum will be dominated by aromatic and aliphatic C-H stretching vibrations. The C=C and C=N stretching vibrations within the quinoline ring system will appear in the 1500-1650 cm⁻¹ region. These predictions are consistent with the known IR spectra of quinoline and its derivatives.[7][8][9]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The quinoline ring system is a strong chromophore.

Predicted UV-Vis Absorption Maxima (in Ethanol):

| Predicted λₘₐₓ (nm) | Electronic Transition |

| ~230, ~280, ~320 | π → π* |

Justification: Quinoline and its derivatives typically exhibit multiple absorption bands in the UV region corresponding to π → π* transitions. The exact positions and intensities of these bands are sensitive to substitution and the solvent used.[10][11]

Experimental Protocols

To obtain definitive spectral data for this compound, the following standard experimental procedures are recommended.

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. chemwhat.com [chemwhat.com]

- 3. Quinaldine(91-63-4) 1H NMR [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. tsijournals.com [tsijournals.com]

- 6. 2,2,4,8-Tetramethyl-1,2-dihydroquinoline|6848-19-7 [benchchem.com]

- 7. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochem.org]

- 8. mdpi.com [mdpi.com]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. benchchem.com [benchchem.com]

- 11. Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

2,4,5,8-Tetramethylquinoline NMR spectroscopy analysis

An In-depth Technical Guide to the NMR Spectroscopy Analysis of 2,4,5,8-Tetramethylquinoline

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopic characteristics of this compound. As a polysubstituted heterocyclic aromatic compound, its structural elucidation presents a non-trivial challenge that necessitates a multi-faceted NMR approach. This document serves as a resource for researchers, chemists, and drug development professionals, offering a detailed examination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR data. We delve into the causal relationships behind chemical shifts and coupling constants, explaining how substituent effects dictate the spectral landscape. The guide provides not only a theoretical framework for spectral interpretation but also actionable, field-proven experimental protocols for data acquisition. All assignments are validated through a logical workflow that leverages the synergy between different NMR experiments, ensuring the trustworthiness and integrity of the structural confirmation.

Introduction: The Structural Challenge of Polysubstituted Quinolines

The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials.[1] The precise substitution pattern on the quinoline ring system is critical to a molecule's function, making unambiguous structural verification an essential step in any synthetic or discovery workflow. This compound (C₁₃H₁₅N, M.W. 185.26)[2] is a representative example where the high degree of substitution can lead to complex and potentially overlapping signals in its NMR spectra.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the structural elucidation of such organic molecules in solution.[3] While one-dimensional (1D) ¹H and ¹³C NMR provide the foundational data, a confident and complete assignment for a molecule like this compound is often unattainable without resorting to two-dimensional (2D) techniques.[4] This guide will demonstrate how a systematic approach, combining 1D and 2D NMR experiments, allows for the complete and unambiguous assignment of every proton and carbon atom in the molecule.

Analysis of the ¹H NMR Spectrum: Initial Hypotheses

The ¹H NMR spectrum provides the initial map of the proton environments. Based on the structure of this compound, we can predict the types of signals, their multiplicities, and approximate chemical shifts.

-

Aromatic Region (7.0-8.0 ppm): The benzene portion of the quinoline ring contains two adjacent aromatic protons, H-6 and H-7. Due to ortho-coupling, these are expected to appear as a pair of doublets, constituting an AX spin system. The pyridine ring contains a single proton, H-3, which, lacking adjacent protons, should appear as a singlet. The electron-withdrawing nature of the nitrogen atom and the aromatic ring currents will shift these protons downfield.[5]

-

Methyl Region (2.4-2.8 ppm): The molecule contains four chemically distinct methyl groups. Since they are not coupled to any other protons, each will appear as a singlet. Their chemical shifts are influenced by their position on the quinoline core.

-

C2-CH₃ & C4-CH₃: These methyl groups are on the pyridine ring. The C2-CH₃ is adjacent to the nitrogen atom, which is expected to cause a significant downfield shift compared to the other methyl groups.

-

C5-CH₃ & C8-CH₃: These methyl groups are on the carbocyclic ring. Their electronic environment is distinct, leading to separate signals. The C8-CH₃ is in a peri position relative to the nitrogen, which can influence its chemical shift.[6]

-

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound in CDCl₃

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Rationale |

| H-7 | ~7.5 - 7.7 | d | Aromatic proton ortho to H-6. |

| H-6 | ~7.2 - 7.4 | d | Aromatic proton ortho to H-7, shielded by C5-CH₃. |

| H-3 | ~7.0 - 7.2 | s | Isolated proton on the pyridine ring. |

| C8-CH₃ | ~2.7 - 2.8 | s | Methyl group in the peri position to nitrogen. |

| C2-CH₃ | ~2.6 - 2.7 | s | Methyl group alpha to nitrogen, deshielded. |

| C5-CH₃ | ~2.5 - 2.6 | s | Methyl group on the benzene ring. |

| C4-CH₃ | ~2.4 - 2.5 | s | Methyl group on the pyridine ring. |

Note: These are estimated values based on substituent effects in related methylquinolines. Actual values may vary.[7]

Analysis of the ¹³C NMR Spectrum: A Deeper Look

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. For this compound, we expect to see 13 distinct signals corresponding to the 9 carbons of the quinoline core and the 4 methyl carbons.

-

Aromatic Carbons (115-160 ppm): The nine carbons of the quinoline ring will resonate in this region.[8] Differentiating between the protonated (CH) and non-protonated (quaternary) carbons requires further experiments like DEPT or 2D NMR.

-

Quaternary Carbons (C): C-2, C-4, C-4a, C-5, C-8, and C-8a. The C-2 carbon, being directly attached to the electronegative nitrogen, is expected to be the most downfield signal in the spectrum.[6]

-

Methine Carbons (CH): C-3, C-6, and C-7.

-

-

Aliphatic Carbons (15-30 ppm): The four methyl carbons will appear in this upfield region. Their relative shifts will mirror the trends observed for their attached protons.[8]

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Carbon Assignment | Predicted δ (ppm) | Carbon Type | Rationale |

| C-2 | ~158 - 160 | C | Attached to nitrogen, strongly deshielded. |

| C-4 | ~145 - 147 | C | Quaternary carbon in the pyridine ring. |

| C-8a | ~144 - 146 | C | Bridgehead carbon adjacent to nitrogen. |

| C-7 | ~132 - 134 | CH | Aromatic CH. |

| C-5 | ~130 - 132 | C | Methyl-substituted aromatic carbon. |

| C-4a | ~128 - 130 | C | Bridgehead carbon. |

| C-8 | ~127 - 129 | C | Methyl-substituted aromatic carbon. |

| C-6 | ~124 - 126 | CH | Aromatic CH. |

| C-3 | ~121 - 123 | CH | CH in the pyridine ring. |

| C8-CH₃ | ~24 - 26 | CH₃ | Methyl carbon. |

| C4-CH₃ | ~22 - 24 | CH₃ | Methyl carbon. |

| C2-CH₃ | ~19 - 21 | CH₃ | Methyl carbon. |

| C5-CH₃ | ~17 - 19 | CH₃ | Methyl carbon. |

Note: These are estimated values. The assignment of closely resonating signals, particularly the quaternary carbons, is ambiguous without 2D NMR data.[7]

The Power of 2D NMR: Unambiguous Structural Verification

While 1D NMR provides a list of chemical shifts, it does not inherently confirm the connectivity of the molecule. For a polysubstituted system, 2D NMR is not merely helpful; it is essential for a self-validating, trustworthy assignment.[9]

¹H-¹H COSY: Mapping Proton-Proton Connectivity

Correlation Spectroscopy (COSY) is the cornerstone experiment for identifying protons that are coupled to each other, typically through 2 or 3 bonds.[10] For this compound, the COSY spectrum provides a critical piece of evidence:

-

Key Correlation: A cross-peak will be observed between the aromatic protons at ~7.5-7.7 ppm and ~7.2-7.4 ppm. This definitively proves their spatial proximity as H-7 and H-6, respectively, and confirms the substitution pattern on the benzene ring.

-

Long-Range Couplings: Weak correlations may also be observed between the H-3 proton and the C4-CH₃ protons, or between H-6 and the C5-CH₃ protons, further solidifying assignments.

Caption: Key ¹H-¹H COSY correlations in this compound.

¹H-¹³C HSQC: Linking Protons to Carbons

The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached.[11] This is an exceptionally powerful experiment for resolving ambiguity.

-

Causality: The HSQC spectrum acts as a bridge between the ¹H and ¹³C data. By observing a cross-peak, we can definitively assign a carbon chemical shift based on its known attached proton.

-

Assignments:

-

The ¹H singlet at ~7.1 ppm will correlate to the C-3 carbon.

-

The ¹H doublet at ~7.3 ppm will correlate to the C-6 carbon.

-

The ¹H doublet at ~7.6 ppm will correlate to the C-7 carbon.

-

The four ¹H methyl singlets will each correlate to one of the four methyl carbons in the aliphatic region of the ¹³C spectrum, allowing for their unambiguous assignment.

-

¹H-¹³C HMBC: Assembling the Molecular Skeleton

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the final and most crucial step for assigning the quaternary carbons and confirming the overall molecular structure.[11] It reveals correlations between protons and carbons over two or three bonds (²J and ³J), effectively mapping the carbon skeleton.

-

Logic of Assignment: By observing correlations from a proton with a known assignment (from ¹H and HSQC data) to a nearby quaternary carbon, we can definitively assign that carbon.

-

Key HMBC Correlations for Quaternary Carbon Assignment:

-

From C4-CH₃ protons (~2.4 ppm): Correlations to C-3, C-4, and C-4a will be observed. Since C-3 is known from HSQC, this allows for the assignment of C-4 and C-4a .

-

From H-3 proton (~7.1 ppm): Correlations to C-2, C-4, and C-4a confirm the previous assignments and help assign C-2 .

-

From C2-CH₃ protons (~2.6 ppm): A strong correlation to C-2 and a correlation to C-3 will be seen, confirming the C-2 assignment.

-

From H-7 proton (~7.6 ppm): Correlations to C-5, C-8a, and the protonated C-6 will be visible. This allows for the assignment of C-5 and C-8a .

-

From C8-CH₃ protons (~2.7 ppm): Correlations to C-7, C-8 , and C-8a will finalize the assignments of the remaining quaternary carbons.

-

Caption: Key HMBC correlations for assigning quaternary carbons.

Experimental Protocols

To ensure high-quality, reproducible data, the following protocols are recommended.

Sample Preparation

-

Compound Purity: Ensure the this compound sample is of high purity (>95%), as impurities will complicate spectral analysis.

-

Solvent Selection: Use a high-quality deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is generally preferred for initial analysis due to its volatility and minimal signal overlap.

-

Concentration: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of the chosen deuterated solvent.[9] Quinolines can exhibit concentration-dependent chemical shifts due to π-π stacking, so consistency is key.[12]

-

Transfer: Transfer the clear solution to a clean, dry 5 mm NMR tube. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette.

NMR Data Acquisition

The following parameters are based on a 400 MHz spectrometer but can be adapted for other field strengths.

-

Instrument Setup:

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity (narrow, symmetrical peaks in the ¹H spectrum).

-

-

1D ¹H Spectrum:

-

Acquire a standard 1D proton spectrum with 16-32 scans.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Calibrate the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

-

1D ¹³C{¹H} Spectrum:

-

Acquire a standard proton-decoupled carbon spectrum.

-

Use a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

-

Calibrate the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

-

2D Experiments (COSY, HSQC, HMBC):

-

Use standard, manufacturer-provided pulse programs for gCOSY, gHSQC, and gHMBC experiments.

-

COSY: Acquire with 2-4 scans per increment.

-

HSQC: Optimize for a one-bond ¹J(CH) coupling of ~145 Hz. Acquire with 4-8 scans per increment.

-

HMBC: Optimize for a long-range coupling of 8 Hz. This value is a good compromise for detecting both ²J and ³J correlations. Acquire with 16-64 scans per increment to ensure detection of weaker correlations.

-

Process the 2D data using appropriate window functions (e.g., sine-bell) before Fourier transformation in both dimensions.

-

Caption: A self-validating workflow for NMR-based structure elucidation.

Conclusion

The structural elucidation of this compound is a prime example of the power of a systematic, multi-technique NMR approach. While 1D spectra provide the initial clues, they are insufficient for a definitive assignment due to the high degree of substitution. By logically layering data from 2D COSY, HSQC, and HMBC experiments, one can build an unassailable argument for the complete assignment of all proton and carbon signals. This workflow, which moves from identifying spin systems (COSY) to linking protons with their carbons (HSQC) and finally to assembling the entire molecular skeleton (HMBC), represents a robust and trustworthy protocol for the characterization of complex organic molecules in academic and industrial research.

References

- Pathan, S.A., Khanzada, A.W.K., & Phulpoto, M.H. (n.d.). Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline. INIS.

-

Johns, S.R., & Willing, R.I. (1976). 13C N.M.R. spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) JCCCH coupling constants. Australian Journal of Chemistry, 29(7), 1617-1622. Retrieved from [Link]

- Claret, P.A., & Osborne, A.G. (1976). Single-Frequency Proton Decoupling in 13C NMR Spectra. 13C Chemical Shifts and Methyl Substituent Chemical Shift. Australian Journal of Chemistry, 29(6), 1277-1284.

-

Jadhav, A.D. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc. Retrieved from [Link]

-

Beck, A. (2010). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNCW Institutional Repository. Retrieved from [Link]

- Al-Abri, Z. (2018). Two dimensional NMR spectroscopic approaches for exploring plant metabolome: A review. Journal of King Saud University - Science, 30(4), 427-438.

- Gfeller, D., et al. (2005). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. CHIMIA International Journal for Chemistry, 59(4), 171-178.

-

Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

-

Columbia University NMR Core Facility. (n.d.). HSQC and HMBC. Retrieved from [Link]

-

SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

-

Kumar, S., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(42), 24933-24959. Retrieved from [Link]

Sources

- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Two dimensional NMR spectroscopic approaches for exploring plant metabolome: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 5. Proton NMR Table [www2.chemistry.msu.edu]

- 6. researchgate.net [researchgate.net]

- 7. connectsci.au [connectsci.au]

- 8. compoundchem.com [compoundchem.com]

- 9. benchchem.com [benchchem.com]

- 10. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 11. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 12. repository.uncw.edu [repository.uncw.edu]

crystallographic studies of 2,4,5,8-Tetramethylquinoline

An In-Depth Technical Guide to the Crystallographic Studies of 2,4,5,8-Tetramethylquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline and its derivatives represent a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents.[1][2] The precise three-dimensional arrangement of atoms within these molecules, as revealed by X-ray crystallography, is fundamental to understanding their structure-activity relationships (SAR) and optimizing their pharmacological profiles. This guide provides a comprehensive technical overview of the crystallographic analysis of this compound (C₁₃H₁₅N, CAS: 39581-63-0).[3][4] While specific crystallographic data for this particular derivative is not extensively published, this document outlines a robust, field-proven methodology for its synthesis, crystallization, and structural elucidation. By synthesizing established protocols for analogous quinoline systems, we present a self-validating workflow that equips researchers with the necessary expertise to conduct such studies, ensuring both scientific rigor and practical applicability in a drug discovery context.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in drug development.[2] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][5] The therapeutic efficacy of these compounds is intimately linked to their molecular geometry, which dictates their interaction with biological targets. The substitution pattern on the quinoline core, such as the methyl groups in this compound, can significantly influence planarity, electronic distribution, and steric factors, thereby modulating binding affinity and specificity.

Crystallographic studies provide the definitive map of a molecule's solid-state conformation and intermolecular interactions. This information is invaluable for:

-

Structure-Based Drug Design: Understanding how a ligand fits into the active site of a protein.

-

Pharmacophore Modeling: Identifying the key structural features responsible for biological activity.

-

Polymorph Screening: Characterizing different crystalline forms of a drug substance, which can impact its solubility and bioavailability.

This guide will therefore focus on the practical aspects of obtaining and interpreting the crystal structure of this compound, providing a blueprint for researchers in the field.

Synthesis and Crystallization

A reliable synthetic route and a robust crystallization protocol are prerequisites for any crystallographic study. For this compound, a logical and efficient synthetic approach is the Combes quinoline synthesis.

Proposed Synthesis: The Combes Reaction

The Combes synthesis is a classic and versatile method for preparing 2,4-disubstituted quinolines.[1][6] It involves the acid-catalyzed condensation of an aniline with a β-diketone.[1][7] For the synthesis of this compound, the logical precursors would be 2,5-dimethylaniline and acetylacetone (2,4-pentanedione).

The causality behind this choice lies in the reaction mechanism, which first involves the formation of a Schiff base intermediate from the aniline and one of the ketone functionalities of the β-diketone. Subsequent acid-catalyzed intramolecular cyclization, followed by dehydration, yields the final quinoline product.[1][6] The use of a strong acid like sulfuric acid or polyphosphoric acid is crucial for promoting the ring-closure step.[6][8]

Caption: Proposed Combes synthesis of this compound.

Single Crystal Growth

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. The success of crystallization depends on factors like solvent choice, saturation level, and temperature. A systematic approach is essential.

Protocol for Crystal Growth: A common and effective method is slow evaporation from a saturated solution.

-

Solvent Screening: The synthesized and purified this compound should be tested for solubility in a range of solvents (e.g., ethanol, methanol, acetone, dichloromethane, ethyl acetate). An ideal solvent is one in which the compound is moderately soluble.

-

Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.

-

Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter that could act as unwanted nucleation sites.

-

Evaporation: Cover the vial with a cap pierced with a few small holes to allow for slow evaporation of the solvent at room temperature. The vial should be left in a vibration-free environment.

-

Crystal Harvesting: Monitor the vial over several days to weeks. Once well-formed crystals of sufficient size (ideally > 0.1 mm in all dimensions) are observed, they can be carefully harvested.

X-ray Crystallographic Analysis

The core of the study is the collection and analysis of X-ray diffraction data from a single crystal.

Caption: General workflow for single-crystal X-ray crystallography.

Data Collection and Processing

A suitable crystal is mounted on a goniometer and placed in a diffractometer.[9] Data is typically collected using monochromatic X-ray radiation, such as Mo Kα (λ = 0.71073 Å).[10] The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.

The collected data frames are then processed. This involves integrating the raw diffraction spots to determine their intensities and correcting for experimental factors (e.g., Lorentz and polarization effects). This process yields a list of reflections (hkl indices) and their corresponding structure factor amplitudes (|F|²).

Structure Solution and Refinement

The central challenge in crystallography is the "phase problem": the phases of the structure factors are lost during the experiment. Direct methods or Patterson methods are typically used to obtain an initial electron density map and a preliminary structural model.

This initial model is then refined against the experimental data using a least-squares algorithm. The refinement process adjusts atomic coordinates, and thermal displacement parameters to minimize the difference between the observed structure factor amplitudes and those calculated from the model. The quality of the final model is assessed using R-factors (e.g., R1, wR2).

Structural Insights and Data Presentation

While experimental data for this compound is not available, we can present a plausible, illustrative dataset based on published structures of similar substituted quinolines.[9][10][11]

Table 1: Illustrative Crystallographic Data for this compound (Note: This data is hypothetical and serves as an example of a typical crystallographic report for a small organic molecule.)

| Parameter | Hypothetical Value |

| Empirical Formula | C₁₃H₁₅N |

| Formula Weight | 185.26 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.512(3) |

| b (Å) | 11.321(4) |

| c (Å) | 12.954(5) |

| β (°) | 98.75(2) |

| Volume (ų) | 1234.5(7) |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 0.996 |

| Absorption Coeff. (mm⁻¹) | 0.058 |

| F(000) | 400 |

| Crystal Size (mm³) | 0.30 x 0.25 x 0.20 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Reflections Collected | 9876 |

| Independent Reflections | 2543 [R(int) = 0.035] |

| Final R indices [I>2σ(I)] | R1 = 0.045, wR2 = 0.112 |

| Goodness-of-fit on F² | 1.05 |

Analysis of Molecular Structure

A solved crystal structure would reveal key geometric parameters. The quinoline ring system is expected to be nearly planar. The C-C bond lengths within the aromatic rings would likely fall in the range of 1.36-1.42 Å, characteristic of conjugated systems.[12] The dihedral angle between the phenyl and pyridyl portions of the fused ring would be small, indicating high planarity.[11] The four methyl groups would be attached to this core, and their C-C bond lengths to the ring would be in the typical range for sp²-sp³ carbon bonds (~1.50-1.52 Å).

Supramolecular Chemistry: Intermolecular Interactions

In the solid state, molecules of this compound would pack in a way that maximizes favorable intermolecular interactions. Given its aromatic nature, π-π stacking interactions between the quinoline ring systems of adjacent molecules are highly probable.[13] These interactions, where the electron-rich π systems overlap, are a significant cohesive force in the crystals of many aromatic compounds. The centroid-to-centroid distance for such interactions is typically in the range of 3.5-3.8 Å. Additionally, weak C-H···π and C-H···N hydrogen bonds could further stabilize the crystal lattice.

Detailed Experimental Protocols

Protocol for Synthesis of this compound

-

Reaction Setup: To a round-bottom flask, add 2,5-dimethylaniline (1.0 eq) and acetylacetone (1.1 eq).

-

Acid Catalyst: Slowly and carefully add concentrated sulfuric acid (2.0 eq) to the mixture while cooling in an ice bath.

-

Heating: Heat the reaction mixture at 100-110 °C for 3-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the mixture onto crushed ice and basify to pH 8-9 with a saturated sodium bicarbonate solution.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol for Crystallographic Analysis

-

Crystal Mounting: Select a well-defined single crystal and mount it on a cryoloop.

-

Data Collection: Mount the crystal on a diffractometer (e.g., Bruker APEX II) equipped with a CCD detector and a Mo Kα X-ray source.[10] Collect a full sphere of diffraction data at a controlled temperature (e.g., 100 K) to minimize thermal vibrations.

-

Data Processing: Use software such as SAINT to integrate the diffraction data and SADABS for absorption correction.[10]

-

Structure Solution and Refinement: Solve the structure using the SHELXTL software package.[12] Refine the structural model by full-matrix least-squares on F². All non-hydrogen atoms should be refined anisotropically. Hydrogen atoms can be placed in calculated positions and refined using a riding model.

-

Data Reporting: Generate a final crystallographic report and a CIF (Crystallographic Information File) containing all relevant structural information.

Conclusion

The crystallographic study of this compound, while requiring careful execution of synthesis and crystal growth, is achievable through established methodologies. This guide provides a comprehensive framework, from the logical choice of the Combes synthesis to the detailed steps of X-ray diffraction analysis. The resulting structural data—precise bond lengths, angles, and intermolecular interactions—is not merely academic. For the medicinal chemist and drug development professional, it is critical intelligence that informs the design of next-generation quinoline-based therapeutics with enhanced potency, selectivity, and optimized physicochemical properties.

References

-

Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Chemische Berichte, 15(2), 2572–2575. ([Link])

-

IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology. ([Link])

-

Wikipedia. (n.d.). Combes quinoline synthesis. ([Link])

-

Slideshare. (n.d.). synthesis of quinoline derivatives and its applications. ([Link])

-

Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. ([Link])

-

Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. ([Link])

-

Merck & Co. (n.d.). Combes Quinoline Synthesis. ([Link])

-

Scribd. (n.d.). Combes Quinoline Synthesis PDF. ([Link])

-

MDPI. (n.d.). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Molecules, 24(15), 2788. ([Link])

-

ResearchGate. (2019). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. Russian Journal of Organic Chemistry, 55(6), 972-977. ([Link])

-

ACS Omega. (2023). Selective Copper(II) Complexes against Mycobacterium tuberculosis. ACS Omega, 8(5), 4984-4996. ([Link])

-

MDPI. (2022). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Molecules, 27(19), 6523. ([Link])

-

National Institutes of Health. (2022). Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. Scientific Reports, 12, 11883. ([Link])

-

ResearchGate. (2004). Synthesis of chiral 2-methyl-5,6,7,8-tetrahydroquinolines from naturally occurring monoterpenes. ARKIVOC, 2004(14), 44-50. ([Link])

-

National Institutes of Health. (2015). Crystal structure of ethyl 2-(2,4,5-trimethoxyphenyl)quinoline-4-carboxylate. Acta Crystallographica Section E, 71(Pt 5), o514–o515. ([Link])

-

Semantic Scholar. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Molecules, 25(23), 5561. ([Link])

-

SciSpace. (2006). Facile synthesis of 5, 6, 7, 8-tetrahydropyrimido [4, 5-b]-quinoline derivatives. Molecules, 11(11), 890-904. ([Link])

-

Springer. (2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 18(9), 2828-2831. ([Link])

-

ResearchGate. (2019). Crystal structure of chlorido(2-methylquinolin-8-olato-κ2N,O)-bis(4-tolyl-κC)tin(IV), C24H22ClNOSn. Zeitschrift für Kristallographie - New Crystal Structures, 234(2), 241-242. ([Link])

-

De Gruyter. (2025). Crystal structure of 4-(4-(quinolin-8-yloxy)-1,2,5-thiadiazol-3-yl)morpholine, C15H14O2N4S. Zeitschrift für Kristallographie - New Crystal Structures, 240(6), 953-954. ([Link])

-

ResearchGate. (2023). Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity. ([Link])

-

ResearchGate. (2017). Crystal structure and Hirshfeld surface analysis of ethyl 2-{[4-ethyl-5-(quinolin-8-yloxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate. Acta Crystallographica Section E, 73(2), 173-176. ([Link])

-

PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(36), 21336-21356. ([Link])

-

ResearchGate. (2023). The structures of quinoline analogues, 3, 4, 5, 7, and 8. ([Link])

-

National Institutes of Health. (2014). Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: In vivo activity indicates potential application in symptomatic and neuroprotective therapy for Parkinson's Disease. Journal of Medicinal Chemistry, 57(15), 6551-6568. ([Link])

-

ChemWhat. (n.d.). This compound. ([Link])

Sources

- 1. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. chemwhat.com [chemwhat.com]

- 5. researchgate.net [researchgate.net]

- 6. iipseries.org [iipseries.org]

- 7. Combes Quinoline Synthesis [drugfuture.com]

- 8. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Crystal structure of ethyl 2-(2,4,5-trimethoxyphenyl)quinoline-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to Investigating the Biological Activity of Substituted Quinolines

Executive Summary

The quinoline scaffold, a bicyclic aromatic heterocycle containing nitrogen, represents a "privileged structure" in medicinal chemistry.[1][2] Its derivatives have given rise to a vast array of therapeutic agents with applications spanning from antimalarial to anticancer and anti-inflammatory treatments.[1][3][4] The remarkable versatility of the quinoline ring lies in its ability to be functionalized at various positions, allowing for the fine-tuning of its pharmacological properties.[5][6] This guide provides an in-depth framework for researchers and drug development professionals on the systematic investigation of the biological activity of novel substituted quinolines. We will move beyond simple protocol recitation to explore the causal reasoning behind experimental design, data interpretation, and the iterative process of lead optimization.

Introduction: The Quinoline Core in Modern Drug Discovery

First isolated from coal tar in 1834, quinoline is a fusion of a benzene ring and a pyridine ring.[3][4] This arrangement provides a unique electronic and structural foundation for interacting with biological macromolecules. Nature itself has harnessed this scaffold in alkaloids like quinine, the first chemical compound used to treat an infectious disease (malaria).[7] In the modern pharmaceutical landscape, synthetic quinoline derivatives are indispensable, with prominent examples including:

-

Antimalarials: Chloroquine, Mefloquine, Primaquine[3]

-

Antibacterials: Fluoroquinolones like Ciprofloxacin[3]

-

Anticancer Agents: Camptothecin analogues such as Topotecan[3]

-

Anti-inflammatory Agents: Targeting enzymes like COX and PDE4[8][9]

The power of this scaffold lies in its synthetic tractability. The nature and position of substituents dramatically influence the molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its specific mechanism of action.[5][8][9] Therefore, a robust and logical investigative framework is paramount to unlocking the therapeutic potential of new derivatives.

Foundational Mechanisms of Quinolines' Biological Activity

Substituted quinolines exert their effects through a multitude of mechanisms. Understanding these foundational pathways is critical for hypothesis-driven screening and assay selection. Key mechanisms include:

-

DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of the quinoline ring allows it to slide between the base pairs of DNA (intercalation). This can physically obstruct DNA replication and transcription. Furthermore, some derivatives stabilize the complex between DNA and topoisomerase enzymes, leading to double-strand breaks and triggering apoptosis. This is a primary mechanism for many quinoline-based anticancer agents.[1][10]

-

Enzyme Inhibition: Quinolines can be designed to fit into the active sites of various enzymes. By adding specific functional groups, they can act as competitive or non-competitive inhibitors of critical targets like protein kinases (e.g., EGFR, Src tyrosine kinase), farnesyl transferase, or cyclooxygenases (COX), which are often implicated in cancer and inflammation.[8][9][10]

-

Inhibition of Heme Polymerization (Antimalarial Activity): In the malaria parasite Plasmodium falciparum, the digestion of hemoglobin releases toxic heme. The parasite detoxifies this by polymerizing it into hemozoin. Quinoline antimalarials like chloroquine accumulate in the parasite's acidic food vacuole and form a complex with heme, preventing its polymerization.[7][10][11][12] The buildup of this toxic complex leads to oxidative stress, membrane damage, and parasite death.[10][12]

-

Modulation of Signaling Pathways: Derivatives can influence pro-survival signaling pathways, such as PI3K/AKT/mTOR, often dysregulated in cancer cells.[10][13] They can also induce apoptosis (programmed cell death) by generating reactive oxygen species (ROS), leading to mitochondrial dysfunction.[10]

A Framework for Investigating Biological Activity

A systematic approach is essential to efficiently screen and characterize novel quinoline derivatives. The workflow should be logical, progressing from broad, high-throughput screening to specific, mechanistic, and in vivo studies. The goal is not just to find "active" compounds but to understand how and why they are active, building a robust structure-activity relationship (SAR) profile.

Caption: A generalized workflow for the discovery and validation of substituted quinoline drug candidates.

Core Experimental Protocols: In Vitro Evaluation

This section details foundational protocols. The key to trustworthiness is the inclusion of appropriate controls at every stage.

Assessment of Anticancer Cytotoxicity: The MTT Assay

Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which is insoluble in aqueous solution. The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cytotoxicity.

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere for 24 hours in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: Prepare serial dilutions of the substituted quinoline compounds in the appropriate cell culture medium. Replace the old medium with the compound-containing medium.

-

Causality: A serial dilution is crucial for determining the dose-response relationship and calculating the IC50 value (the concentration at which 50% of cell growth is inhibited).

-

-

Controls (Self-Validation):

-

Negative Control: Cells treated with vehicle (e.g., 0.1% DMSO) only. This represents 100% cell viability.

-

Positive Control: Cells treated with a known cytotoxic drug (e.g., Doxorubicin). This validates the assay's ability to detect cell death.

-

Blank Control: Wells with medium but no cells, to subtract background absorbance.

-

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Causality: This allows sufficient time for viable cells to metabolize the MTT.

-

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the purple formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot the dose-response curve and determine the IC50 value using non-linear regression.

Assessment of Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)

Scientific Rationale: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standardized and efficient way to determine MIC values for a panel of compounds against various bacterial or fungal strains.

Protocol:

-

Microorganism Preparation: Inoculate a bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) into a suitable broth (e.g., Mueller-Hinton Broth) and incubate until it reaches the logarithmic growth phase. Adjust the inoculum to a concentration of approximately 5 x 10^5 CFU/mL.

-

Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of the quinoline compounds in the broth.

-

Inoculation: Add the prepared microbial inoculum to each well.

-

Controls (Self-Validation):

-

Growth Control: Wells with broth and inoculum only (no compound). This should show turbidity.

-

Sterility Control: Wells with broth only (no inoculum). This should remain clear.

-

Positive Control: A known antibiotic (e.g., Ciprofloxacin) is tested in parallel to validate the susceptibility of the microbial strain.

-

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Data Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be determined by visual inspection or by measuring absorbance.

Advancing to Target-Specific and Mechanistic Assays

Once "hit" compounds are identified, the investigation must pivot to understanding their specific mechanism of action. This is crucial for establishing a compelling therapeutic hypothesis.

Case Study: Investigating a Kinase Inhibitor

If SAR data suggests a quinoline derivative might be targeting a specific protein kinase (a common target in oncology), a logical next step is a direct enzyme inhibition assay.

Caption: Mechanism of a quinoline-based inhibitor blocking a Receptor Tyrosine Kinase (RTK) pathway.

Experimental Approach:

-

In Vitro Kinase Assay: Use a purified, recombinant kinase enzyme. The assay measures the transfer of a phosphate group from ATP to a specific substrate peptide. The quinoline compound is added at various concentrations to determine its ability to block this phosphorylation event. Detection can be achieved through various methods (e.g., radioactivity, fluorescence, luminescence).

-

Western Blot Analysis: Treat cancer cells with the quinoline compound. Lyse the cells and use Western blotting to probe for the phosphorylation status of the target kinase and its downstream substrates. A successful inhibitor will show a dose-dependent decrease in the phosphorylated forms of these proteins.

-

Causality: This experiment validates that the compound inhibits the target not just in a test tube (in vitro) but within the complex environment of a living cell.

-

Structure-Activity Relationship (SAR) Analysis

SAR is the iterative process of linking the chemical structure of a compound to its biological activity.[8][9] By synthesizing and testing a series of related quinoline analogues, researchers can deduce which functional groups and positions are critical for activity.

Data Presentation: The results of these analyses are best summarized in a table to clearly visualize trends.

| Compound ID | R1 Substituent | R2 Substituent | R4 Substituent | IC50 (µM) vs. MCF-7 | MIC (µg/mL) vs. S. aureus |

| QN-01 | -H | -OCH3 | -Cl | 15.2 | >128 |

| QN-02 | -F | -OCH3 | -Cl | 8.5 | >128 |

| QN-03 | -F | -OH | -Cl | 2.1 | 64 |

| QN-04 | -F | -OH | -H | 25.8 | 128 |

Insights from the Table:

-

A fluorine at R1 (QN-02 vs. QN-01) improves anticancer activity.

-

Replacing the methoxy (-OCH3) at R2 with a hydroxyl (-OH) group (QN-03 vs. QN-02) significantly enhances anticancer activity and introduces moderate antibacterial activity.

-

A chlorine at R4 is critical for anticancer activity (QN-03 vs. QN-04).

These insights guide the next round of chemical synthesis, focusing on modifications that are likely to further enhance potency and selectivity.

Conclusion and Future Perspectives

The investigation of substituted quinolines is a dynamic and highly fruitful area of drug discovery.[4] The framework presented here provides a robust, logical, and self-validating pathway from initial concept to a well-characterized lead compound. Future advancements will likely focus on the development of quinoline-based hybrid molecules, which combine the quinoline scaffold with other pharmacophores to create drugs with dual modes of action, potentially overcoming drug resistance and reducing toxicity.[5][6][14] The continued exploration of this privileged scaffold, grounded in rigorous scientific investigation, promises to deliver the next generation of innovative therapeutics.[4]

References

-

Title: Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview Source: PubMed Central URL: [Link]

-

Title: From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives Source: Oriental Journal of Chemistry URL: [Link]

-

Title: Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review Source: Royal Society of Chemistry URL: [Link]

-

Title: Quinoline-A Next Generation Pharmacological Scaffold Source: ResearchGate URL: [Link]

-

Title: Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview Source: ResearchGate URL: [Link]

-

Title: Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview Source: PubMed Central URL: [Link]

-

Title: Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine Source: Frontiers in Chemistry URL: [Link]

-

Title: Quinoline antimalarials: mechanisms of action and resistance Source: PubMed URL: [Link]

-

Title: Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review Source: PubMed URL: [Link]

-

Title: Quinine - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine Source: PubMed Central URL: [Link]

-

Title: A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines Source: PubMed URL: [Link]

-

Title: The mechanism of action of quinolines and related anti-malarial drugs Source: Sabinet African Journals URL: [Link]

-

Title: Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024) Source: MDPI URL: [Link]

-

Title: A Review on Biological Activity of Quinoline-based Hybrids Source: Bentham Science URL: [Link]

-

Title: BENIGN AND PROFICIENT PROCEDURE FOR PREPARATION OF QUINOLINE DERIVATIVES Source: ResearchGate URL: [Link]

-

Title: (PDF) Biological Activities of Quinoline Derivatives Source: ResearchGate URL: [Link]

Sources

- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]

- 6. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quinine - Wikipedia [en.wikipedia.org]

- 8. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.co.za [journals.co.za]

- 13. researchgate.net [researchgate.net]

- 14. eurekaselect.com [eurekaselect.com]

An In-depth Technical Guide to the Catalytic Properties of Tetramethylquinoline Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the catalytic properties of tetramethylquinoline derivatives, a class of heterocyclic compounds with significant potential in modern synthetic chemistry. While historically recognized for their applications as antioxidants and stabilizers, emerging research has highlighted their utility as versatile ligands and organocatalysts. This document synthesizes current knowledge on their role in key catalytic transformations, including asymmetric hydrogenation, oxidation reactions, and carbon-carbon bond formation. By elucidating the underlying mechanistic principles and providing detailed experimental workflows, this guide aims to equip researchers and drug development professionals with the foundational knowledge to leverage the unique catalytic attributes of the tetramethylquinoline scaffold.

Introduction to the Tetramethylquinoline Scaffold: Beyond Antioxidant Activity

The quinoline framework, a fusion of benzene and pyridine rings, is a privileged scaffold in medicinal chemistry and materials science. The introduction of methyl groups, particularly in a tetramethyl substitution pattern, imparts unique steric and electronic properties that are not only responsible for the well-documented antioxidant capabilities of compounds like 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ) but also offer intriguing possibilities in catalysis.

Structural and Electronic Attributes

The presence of four methyl groups around the quinoline core significantly influences its molecular geometry and electron density. In dihydroquinoline derivatives, the gem-dimethyl group at the C2 position can enforce a specific conformation of the heterocyclic ring, which can be advantageous in creating a well-defined chiral environment in asymmetric catalysis. These methyl groups also contribute to the compound's stability and solubility in organic solvents.

From Antioxidant to Catalyst: A Paradigm Shift

The primary industrial application of polymerized 2,2,4-trimethyl-1,2-dihydroquinoline is as an antioxidant in rubber and polymers.[1][2][3] Its mechanism of action involves hydrogen atom transfer to trap radicals, thus terminating oxidative chain reactions. This inherent reactivity, particularly the ability to participate in hydrogen transfer processes, foreshadows its potential in catalytic transfer hydrogenation reactions. Furthermore, the nitrogen atom in the quinoline ring can act as a Lewis base and a coordinating site for metal catalysts, making these derivatives promising ligands in transition metal catalysis.

Asymmetric Hydrogenation and Transfer Hydrogenation: Harnessing Chirality

The synthesis of enantiomerically pure compounds is a cornerstone of pharmaceutical development. Chiral, non-racemic tetramethylquinoline derivatives, particularly those derived from 5,6,7,8-tetrahydroquinoline, are emerging as effective ligands for transition metal-catalyzed asymmetric hydrogenation and transfer hydrogenation reactions.[4][5]

Mechanism of Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) typically involves the transfer of hydrogen from a hydrogen donor (e.g., formic acid, isopropanol, or Hantzsch esters) to a prochiral substrate, mediated by a chiral metal complex. The enantioselectivity of the reaction is dictated by the chiral ligand, which creates a stereo-differentiating environment around the metal center. In the case of chiral tetrahydroquinoline-based ligands, the rigidity of the scaffold and the steric bulk of the methyl groups can lead to high levels of stereocontrol.

A proposed catalytic cycle for the transfer hydrogenation of a quinoline substrate using a cobalt-amido catalyst is depicted below. This process is believed to proceed through a stepwise transfer of a proton and a hydride from the hydrogen donor to the substrate, facilitated by the catalyst.[6][7]

Caption: A generalized catalytic cycle for asymmetric transfer hydrogenation.

Experimental Protocol: Asymmetric Transfer Hydrogenation of a Prochiral Ketone

The following is a representative, self-validating protocol for the asymmetric transfer hydrogenation of a prochiral ketone using a chiral tetrahydroquinoline-based ligand. The causality behind each step is explained to ensure reproducibility and understanding.

Materials:

-

Chiral 8-amino-5,6,7,8-tetrahydroquinoline-derived ligand (e.g., (R)-CAMPY)[5]

-

[Rh(Cp*)Cl2]2 or a similar rhodium precursor

-

Prochiral ketone (e.g., acetophenone)

-

Formic acid/triethylamine azeotrope (5:2) as the hydrogen source

-

Degassed solvent (e.g., dichloromethane)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Catalyst Pre-formation (Self-Validation by Color Change): In a Schlenk flask under an inert atmosphere, dissolve the chiral ligand (0.022 mmol) and the rhodium precursor (0.01 mmol) in the degassed solvent (5 mL). The rationale for pre-forming the catalyst is to ensure the complete coordination of the ligand to the metal center before the introduction of the substrate, which often leads to higher enantioselectivity. The formation of the active catalyst is typically accompanied by a color change.

-

Reaction Setup: To the catalyst solution, add the prochiral ketone (1.0 mmol). The substrate is added after catalyst formation to prevent competitive binding to the metal center.

-

Initiation of Hydrogen Transfer: Add the formic acid/triethylamine azeotrope (1.0 mL). The use of an azeotrope provides a convenient and reproducible way to introduce the hydrogen donor and a base to neutralize the formic acid, driving the reaction forward.

-

Reaction Monitoring (Self-Validation by TLC/GC): Stir the reaction mixture at a controlled temperature (e.g., 40 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). This allows for the determination of the reaction endpoint and prevents the formation of byproducts due to prolonged reaction times.

-

Work-up and Purification: Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

-